![molecular formula C15H10O2 B14358759 8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one CAS No. 94042-37-2](/img/structure/B14358759.png)
8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one is an organic compound with the molecular formula C15H10O2 It is a derivative of naphthalene, featuring a hydroxyl group and a ketone group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases as catalysts, and the temperature and pressure conditions are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the ketone group may produce an alcohol.
Aplicaciones Científicas De Investigación
8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds or participate in other interactions with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-8H-cyclohepta[B]naphthalen-8-one: A structural isomer with similar chemical properties.
8-Methoxy-7H-cyclohepta[B]naphthalen-7-one: A derivative with a methoxy group instead of a hydroxyl group.
7,8-Dihydroxy-7H-cyclohepta[B]naphthalen-7-one: A compound with two hydroxyl groups.
Uniqueness
8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propiedades
Número CAS |
94042-37-2 |
|---|---|
Fórmula molecular |
C15H10O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
8-hydroxycyclohepta[b]naphthalen-7-one |
InChI |
InChI=1S/C15H10O2/c16-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-15(14)17/h1-9H,(H,16,17) |
Clave InChI |
FACBDWKAHCQYNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=CC=C(C(=O)C=C3C=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
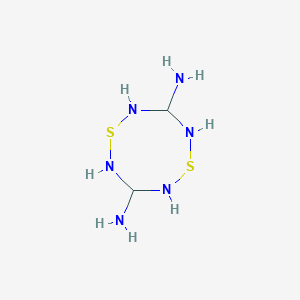
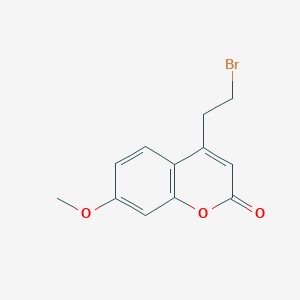

![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
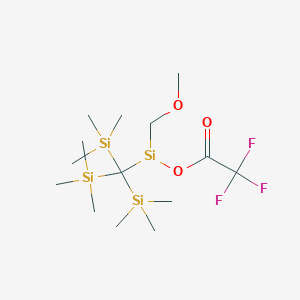

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
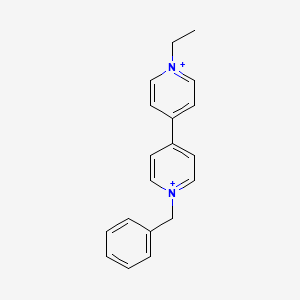
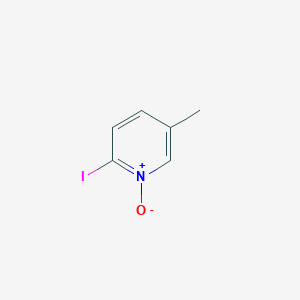
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)


